

Spectroscopic Profile of 4-Hydroxybenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 4-Hydroxybenzaldehyde

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This technical guide provides an in-depth overview of the spectroscopic data for **4-Hydroxybenzaldehyde** (p-hydroxybenzaldehyde), a key intermediate and building block in the synthesis of various pharmaceuticals, fragrances, and polymers. A thorough understanding of its spectroscopic characteristics is essential for quality control, reaction monitoring, and structural elucidation. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, along with the fundamental experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ^1H and ^{13}C NMR chemical shift data for **4-Hydroxybenzaldehyde** in various deuterated solvents.

^1H NMR Spectroscopic Data

The ^1H NMR spectrum of **4-Hydroxybenzaldehyde** is characterized by signals in the aromatic, aldehydic, and hydroxyl regions. The exact chemical shifts are solvent-dependent.

Proton Assignment	Chemical Shift (δ) in DMSO-d ₆ (ppm) [1][2]	Chemical Shift (δ) in CDCl ₃ (ppm) [3]	Multiplicity	Coupling Constant (J) (Hz) [3]
Aldehydic Proton (-CHO)	9.82[4]	9.77[3]	Singlet	-
Aromatic Protons (H-2, H-6)	7.78 - 7.81[4]	7.77[3]	Doublet	8
Aromatic Protons (H-3, H-5)	6.95 - 6.98[4]	6.91[3]	Doublet	8
Hydroxyl Proton (-OH)	10.65[4]	-	Singlet (broad)	-

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Carbon Assignment	Chemical Shift (δ) in CDCl ₃ (ppm) [5]	Chemical Shift (δ) in DMSO-d ₆ (ppm)
Aldehydic Carbon (C=O)	191.0	191.5
C-4 (Carbon attached to -OH)	161.4	163.8
C-2, C-6	132.5	132.6
C-1 (Carbon attached to -CHO)	130.2	130.1
C-3, C-5	116.2	116.3

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **4-Hydroxybenzaldehyde** shows characteristic absorption bands corresponding to its hydroxyl, carbonyl, and aromatic moieties.

Vibrational Mode	Frequency (cm ⁻¹)	Intensity
O-H stretch (phenolic)	3300 - 3400	Strong, Broad
C-H stretch (aldehydic)	2850 - 2950	Medium
C=O stretch (aldehydic)	1670 - 1700	Strong
C=C stretch (aromatic)	1580 - 1610	Medium
C-O stretch (phenolic)	1200 - 1300	Strong
C-H bend (aromatic)	800 - 900	Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of **4-Hydroxybenzaldehyde** is dominated by $\pi \rightarrow \pi^*$ transitions of the aromatic system and the carbonyl group.

Solvent	λ_{max} (nm)[6]	Molar Absorptivity (ϵ)	Transition
Isopropanol	285[6]	Not specified	$\pi \rightarrow \pi$
Ethanol	284	~15,000	$\pi \rightarrow \pi$

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **4-Hydroxybenzaldehyde** in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
- Instrumentation: The data is typically acquired on a 300 MHz or 400 MHz NMR spectrometer.[1][3]
- ¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4

seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

- ^{13}C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each carbon. A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ^{13}C .
- Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

IR Spectroscopy (KBr Pellet Method)

- Sample Preparation: Grind a small amount (1-2 mg) of **4-Hydroxybenzaldehyde** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[7]
- Pellet Formation: Place the powder into a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm^{-1} . A background spectrum of the empty spectrometer is recorded and automatically subtracted from the sample spectrum.

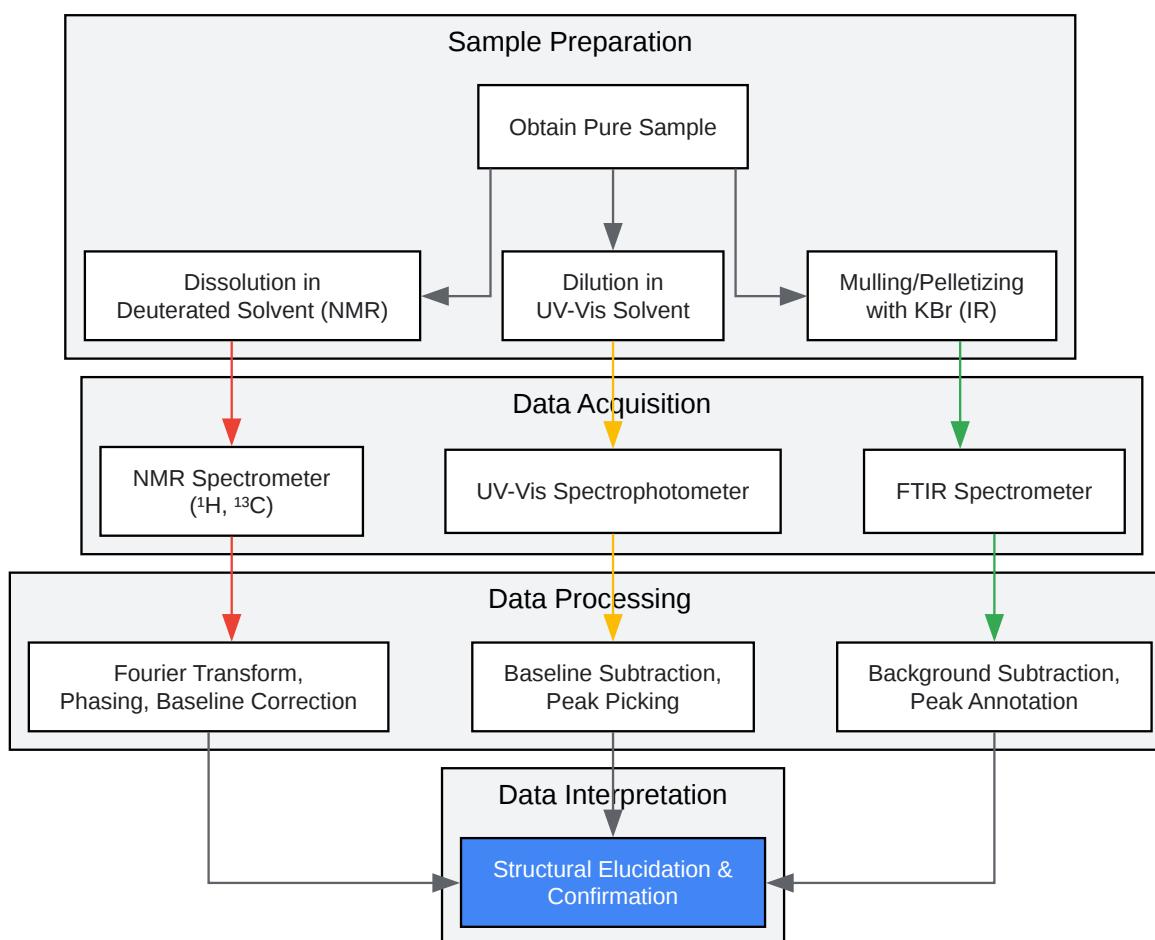
UV-Vis Spectroscopy

- Sample Preparation: Prepare a stock solution of **4-Hydroxybenzaldehyde** of a known concentration in a UV-transparent solvent (e.g., ethanol, isopropanol). From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading in the optimal range of the instrument (typically 0.1 - 1.0).
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition: Fill a quartz cuvette with the solvent to be used as a blank and record the baseline. Then, rinse and fill the cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm). The wavelength of maximum absorbance (λ_{max}) is then determined.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-Hydroxybenzaldehyde**.

General Workflow for Spectroscopic Analysis



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Caption: General workflow for spectroscopic analysis.

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